N-(2,3-dimethylphenyl)-N'-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Description
N5-(2,3-DIMETHYLPHENYL)-N6-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a complex organic compound belonging to the class of oxadiazolopyrazines This compound is characterized by its unique structure, which includes two phenyl groups substituted with methyl groups and an oxadiazolopyrazine core
Properties
Molecular Formula |
C19H18N6O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-N-(2,3-dimethylphenyl)-6-N-(2-methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C19H18N6O/c1-11-8-6-10-15(13(11)3)21-17-16(20-14-9-5-4-7-12(14)2)22-18-19(23-17)25-26-24-18/h4-10H,1-3H3,(H,20,22,24)(H,21,23,25) |
InChI Key |
PWECGQBIBODCHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N5-(2,3-DIMETHYLPHENYL)-N6-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of phenyl groups: The phenyl groups are introduced via substitution reactions, where the oxadiazolopyrazine core reacts with 2,3-dimethylphenyl and 2-methylphenyl reagents.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes to streamline the synthesis.
Chemical Reactions Analysis
N5-(2,3-DIMETHYLPHENYL)-N6-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N5-(2,3-DIMETHYLPHENYL)-N6-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Materials Science: Due to its electronic properties, it is explored for use in the development of novel materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N5-(2,3-DIMETHYLPHENYL)-N6-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
N5-(2,3-DIMETHYLPHENYL)-N6-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE can be compared with other similar compounds, such as:
N5-(2,3-DIMETHYLPHENYL)-N6-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE: This compound has a fluorine atom in place of one of the methyl groups, which can significantly alter its chemical and biological properties.
N5-(2,3-DIMETHYLPHENYL)-N6-(2,5-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE: This variant has an additional methyl group on the phenyl ring, affecting its steric and electronic characteristics.
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